molecular formula C18H14FN3O2 B5527190 N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5527190
M. Wt: 323.3 g/mol
InChI Key: GJBUEITUVIBIHN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10700486 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Imaging

One application involves a derivative used as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This probe, in conjunction with positron emission tomography (PET), revealed significant decreases in receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization in the brains of patients. This research underscores the potential of fluorophenyl derivatives in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine motifs have shown promising antimicrobial activities. These compounds were synthesized through the condensation of 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and demonstrated significant activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing antimicrobial activity (Desai et al., 2013).

Cancer Therapy

Another derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model and has been advanced into phase I clinical trials, indicating its potential as an anticancer drug (Schroeder et al., 2009).

Radioprotective Activity

Research on fluorine-containing amides with sulfinate or sulfoxide groups revealed their radioprotective activity. These compounds were synthesized and evaluated for their ability to protect against radiation-induced damage, discussing the impact of fluorine atoms on radioprotective activity (Vasil'eva et al., 1992).

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-5-10-17(22-21-12)24-16-4-2-3-13(11-16)18(23)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBUEITUVIBIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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